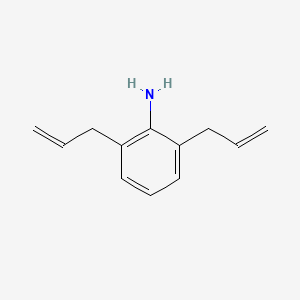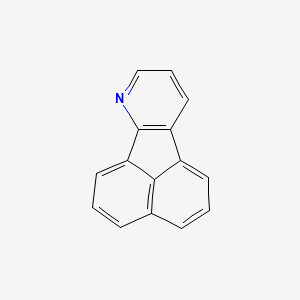
7-Azafluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azafluoranthene is a nitrogen-containing polycyclic aromatic hydrocarbon It is a derivative of fluoranthene, where one of the carbon atoms in the aromatic ring system is replaced by a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 7-Azafluoranthene involves a transition metal-free aldol condensation/[1+2+3] annulation reaction. This method uses isocyanoacetates and 8-(alkynyl)-1-naphthaldehydes as starting materials. The reaction proceeds through a domino process, forming three new bonds and two rings in a single operation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the transition metal-free aldol condensation/[1+2+3] annulation reaction provides a scalable and efficient route for its synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Azafluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring system .
Scientific Research Applications
7-Azafluoranthene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as a DNA intercalator.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 7-Azafluoranthene involves its ability to intercalate into DNA, disrupting the normal function of the DNA moleculeThe molecular targets and pathways involved in this process include the DNA double helix and various enzymes involved in DNA metabolism .
Comparison with Similar Compounds
Fluoranthene: A polycyclic aromatic hydrocarbon without nitrogen substitution.
Azulene: A bicyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Pyrazoloquinoline: A nitrogen-containing heterocycle with similar fluorescence properties.
Uniqueness of 7-Azafluoranthene: this compound is unique due to its nitrogen substitution, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications such as fluorescence probes and optoelectronic devices .
Properties
CAS No. |
206-49-5 |
|---|---|
Molecular Formula |
C15H9N |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
11-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaene |
InChI |
InChI=1S/C15H9N/c1-4-10-5-2-7-13-14(10)11(6-1)12-8-3-9-16-15(12)13/h1-9H |
InChI Key |
XJWJTIKXJYAHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14760248.png)
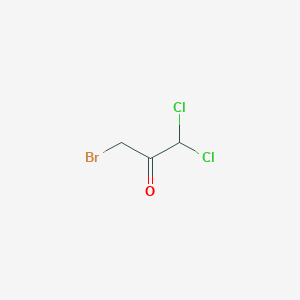
![5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione](/img/structure/B14760258.png)


![5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14760280.png)
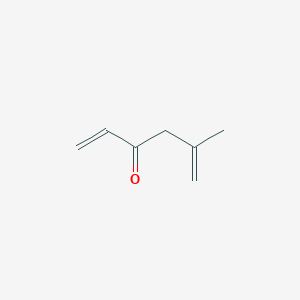
![(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14760294.png)

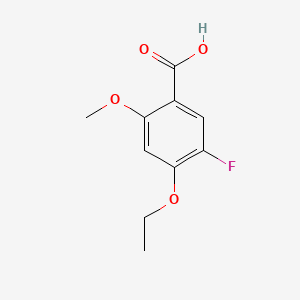
![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)
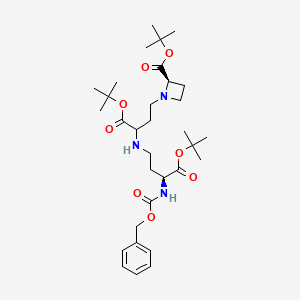
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)
